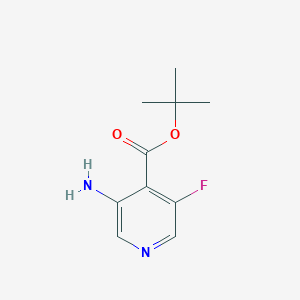

tert-Butyl 3-amino-5-fluoroisonicotinate

Description

Properties

Molecular Formula |

C10H13FN2O2 |

|---|---|

Molecular Weight |

212.22 g/mol |

IUPAC Name |

tert-butyl 3-amino-5-fluoropyridine-4-carboxylate |

InChI |

InChI=1S/C10H13FN2O2/c1-10(2,3)15-9(14)8-6(11)4-13-5-7(8)12/h4-5H,12H2,1-3H3 |

InChI Key |

VRIYYKOTRYMNRN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C=NC=C1N)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-amino-5-fluoroisonicotinate typically involves the esterification of 3-amino-5-fluoroisonicotinic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-amino-5-fluoroisonicotinate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroisonicotinate derivatives, while reduction of the ester group can produce alcohol derivatives .

Scientific Research Applications

tert-Butyl 3-amino-5-fluoroisonicotinate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-amino-5-fluoroisonicotinate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of tert-Butyl 3-amino-5-fluoroisonicotinate

Key structural analogues include:

tert-Butyl 3-aminoisonicotinate (lacks the 5-fluoro substituent).

tert-Butyl 5-fluoroisonicotinate (lacks the 3-amino group).

Methyl 3-amino-5-fluoroisonicotinate (methyl ester instead of tert-butyl).

BHA (2(3)-tert-butyl-4-hydroxyanisole) (phenolic ether with tert-butyl group) .

Table 1: Structural and Functional Comparison

Physicochemical Properties

- Lipophilicity : The tert-butyl group increases logP compared to methyl esters, enhancing membrane permeability but reducing aqueous solubility.

- This contrasts with BHA’s methoxy group, which donates electrons .

- Hydrogen Bonding: The 3-amino group enables hydrogen bonding, a feature absent in BHA and non-amino analogues.

Research Findings and Implications

- Fluorine Impact: The 5-fluoro substituent could mimic effects seen in fluorinated pharmaceuticals (e.g., enhanced bioavailability), distinguishing it from non-fluorinated analogues.

Biological Activity

tert-Butyl 3-amino-5-fluoroisonicotinate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms, and relevant research findings.

- Molecular Formula : CHFNO

- Molecular Weight : 239.23 g/mol

- CAS Number : 2212021-59-3

Research indicates that this compound exhibits activity through various mechanisms, including:

- Inhibition of Enzymatic Pathways : The compound has shown the ability to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular responses.

- Antiparasitic Activity : Preliminary studies suggest that this compound may possess antiparasitic properties, particularly against Plasmodium species, which are responsible for malaria. The structure-activity relationship (SAR) indicates that modifications in the molecular structure can enhance efficacy against drug-resistant strains.

Antiparasitic Efficacy

A study evaluated the antiparasitic activity of various analogs, including this compound. The results are summarized in the following table:

| Compound | EC (μM) | Activity Description |

|---|---|---|

| This compound | 0.23 | Moderate potency against Plasmodium falciparum |

| Analog A | 0.048 | High potency with improved metabolic stability |

| Analog B | 0.395 | Enhanced activity with structural modifications |

These findings indicate that structural modifications can significantly impact the biological activity of the compound.

Cytotoxicity Studies

Cytotoxicity assessments were performed using human HepG2 cell lines to evaluate the safety profile of this compound. The results indicated low cytotoxicity, with an EC greater than 10 μM, suggesting a favorable therapeutic index.

Case Studies

-

Case Study on Antimalarial Activity :

In a controlled study involving murine models infected with Plasmodium falciparum, this compound demonstrated significant reductions in parasitemia levels compared to untreated controls. This suggests its potential as a candidate for further development in antimalarial therapies. -

Mechanistic Insights :

Investigations into the mechanism revealed that the compound may disrupt mitochondrial function in parasites, leading to increased oxidative stress and cell death. This mechanism is critical for developing targeted therapies against resistant strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.